![molecular formula C22H18ClN3O2 B2627376 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902919-68-0](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, commonly known as CP-945,598, is a small molecule drug that has shown potential in treating various diseases. This compound belongs to the pyrido[2,3-d]pyrimidine class of compounds and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Structural Diversity
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives similar to the compound , has been developed starting from 2-chloropyridine-3-carboxylic acid. This process involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing for the synthesis with two identical or different groups attached to nitrogen. The diverse structural modifications of these compounds result in a broad range in their biopharmaceutical properties, such as solubility, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values, indicating their potential for varied applications in medicinal chemistry and drug development (Jatczak et al., 2014).
Green Synthesis Approaches
Research on dihydrofuropyrido[2,3-d]pyrimidines via the reaction of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromides has been reported. This synthesis employs a green method that utilizes water as a solvent and avoids the need for traditional purification methods, demonstrating an environmentally friendly approach to synthesizing pyrido[2,3-d]pyrimidine derivatives (Ahadi et al., 2014).
Antimicrobial Applications
The synthesis and antimicrobial investigations of pyrido[2,3-d]pyrimidines and their ribofuranosides have been explored. This research synthesized 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidines and related derivatives, followed by their evaluation for antimicrobial activity. Such studies highlight the potential of pyrido[2,3-d]pyrimidines as bases for developing new antimicrobial agents, demonstrating the chemical's relevance in addressing microbial resistance issues (Kumar et al., 2007).
Crystal Structure Analysis
The crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been studied, revealing how molecular structures can influence crystal packing and interactions. This research provides insight into the structural properties of pyrido[2,3-d]pyrimidine derivatives, which is crucial for understanding their chemical behavior and potential applications in materials science (Trilleras et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Numéro CAS |
902919-68-0 |
Nom du produit |
1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H18ClN3O2 |
Poids moléculaire |
391.86 |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c23-18-10-8-17(9-11-18)15-26-20-19(7-4-13-24-20)21(27)25(22(26)28)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
Clé InChI |
QWVIDSSTRABXJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



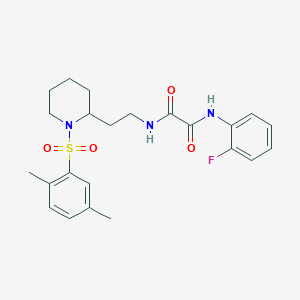
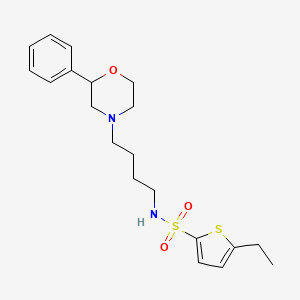
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)


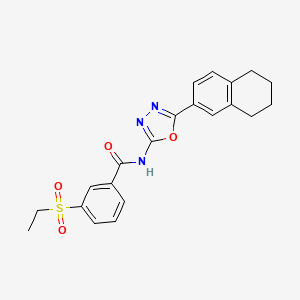
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)
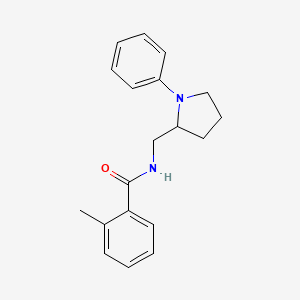
![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)
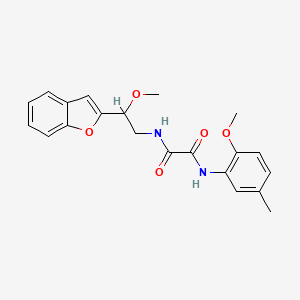
![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)
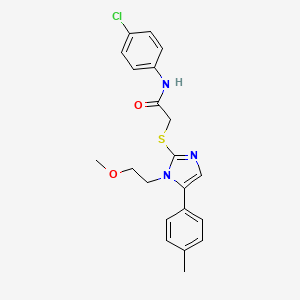
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)